![molecular formula C24H16ClN3O2 B2646524 2-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1358400-06-2](/img/structure/B2646524.png)
2-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the isoquinolinone ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a chlorophenyl group might increase its lipophilicity, affecting its solubility and distribution in the body.Scientific Research Applications
Synthesis and Characterization
- Compounds incorporating 1-chloroisoquinoline structures, similar to the core of the requested compound, have been synthesized using palladium-catalyzed amination, demonstrating the feasibility of creating diverse derivatives with potential biological activities (Prabakaran, Manivel, & Khan, 2010).
- Novel quinazolinone derivatives, sharing structural motifs with the compound , have been developed and evaluated for anti-inflammatory and analgesic properties, highlighting the therapeutic potential of such compounds (Farag et al., 2012).
Antimicrobial Activity
- A series of quinoline-oxadiazole–based azetidinone derivatives were synthesized and exhibited significant antimicrobial activity against various bacterial and fungal strains, suggesting a potential application in combating microbial infections (Dodiya, Shihory, & Desai, 2012).
- Quinazoline derivatives, structurally related to the compound of interest, demonstrated antibacterial and antifungal activities, reinforcing the potential of such molecules in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Thermo-Physical Properties
- The thermo-physical properties of oxadiazole derivatives, akin to the compound of interest, were characterized in solvents like chloroform and N,N-dimethylformamide, providing insights into their physicochemical behaviors which could be crucial for their application in material science or pharmaceutical formulations (Godhani et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2/c1-15-6-8-16(9-7-15)22-26-23(30-27-22)21-14-28(18-12-10-17(25)11-13-18)24(29)20-5-3-2-4-19(20)21/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAXETOGONNRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.